molecular formula C20H23N5O5S B12010542 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12010542
M. Wt: 445.5 g/mol
InChI Key: RRIXDSSVKOFVGX-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a methoxyphenyl acetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,4,5-trimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the triazole derivative with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Phenols, ethers.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and trimethoxyphenyl group are known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. The presence of the triazole ring and trimethoxyphenyl group suggests it could inhibit enzymes involved in cancer cell proliferation and inflammation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteinases. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, disrupting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of the trimethoxyphenyl group enhances its potential biological activity, while the triazole ring provides a versatile scaffold for further modifications. The methoxyphenyl acetamide moiety adds to its stability and solubility, making it a promising candidate for various applications.

Properties

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O5S/c1-27-14-7-5-13(6-8-14)22-17(26)11-31-20-24-23-19(25(20)21)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-10H,11,21H2,1-4H3,(H,22,26)

InChI Key

RRIXDSSVKOFVGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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